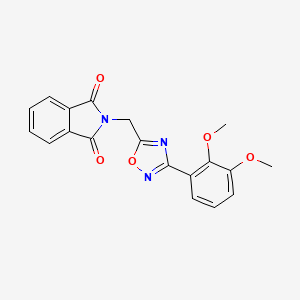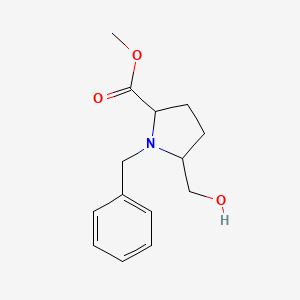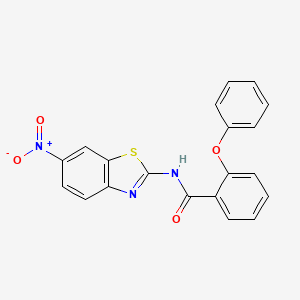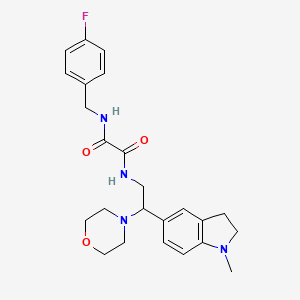
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring and the isoindoline-1,3-dione moiety contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Isoindoline-1,3-dione Moiety: This step involves the cyclization of a phthalic anhydride derivative with an amine to form the isoindoline-1,3-dione structure.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the isoindoline-1,3-dione intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
化学反应分析
Types of Reactions
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the isoindoline-1,3-dione moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with modified ring structures.
科学研究应用
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
作用机制
The mechanism of action of 2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the isoindoline-1,3-dione moiety may contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione: This compound is unique due to the presence of both the oxadiazole ring and the isoindoline-1,3-dione moiety.
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)phthalimide: Similar structure but lacks the isoindoline-1,3-dione moiety.
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Similar structure but contains a benzamide moiety instead of the isoindoline-1,3-dione moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical properties and potential applications. The presence of both the oxadiazole ring and the isoindoline-1,3-dione moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-25-14-9-5-8-13(16(14)26-2)17-20-15(27-21-17)10-22-18(23)11-6-3-4-7-12(11)19(22)24/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMDAKSNSACCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2688554.png)
![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)


![3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2688559.png)
![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)
![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)

![2-cyclopentyl-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2688564.png)
![2,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2688565.png)
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2688570.png)
![N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2688572.png)
